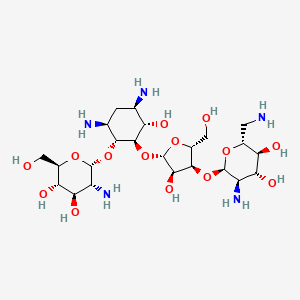

Neomycin F

Description

Structure

3D Structure

Propriétés

Numéro CAS |

51795-47-2 |

|---|---|

Formule moléculaire |

C23H45N5O14 |

Poids moléculaire |

615.6 g/mol |

Nom IUPAC |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol |

InChI |

InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 |

Clé InChI |

UOZODPSAJZTQNH-VZXHOKRSSA-N |

SMILES isomérique |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)O)O)N |

SMILES canonique |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |

Autres numéros CAS |

51795-47-2 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Neomycin F: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Neomycin F, an aminoglycoside antibiotic. It is intended for researchers, scientists, and drug development professionals engaged in the study and application of this compound.

Chemical Structure and Identification

This compound, also known as Paromomycin II, is an amino oligosaccharide and a component of the neomycin complex produced by Streptomyces fradiae.[1] Its chemical structure is characterized by a central 2-deoxystreptamine ring linked to other amino sugar moieties.

IUPAC Name: (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol[1]

SMILES String: C1--INVALID-LINK--O[C@@H]2--INVALID-LINK--CO)O)O)N)O[C@H]3--INVALID-LINK--CO)O[C@@H]4--INVALID-LINK--CN)O)O)N)O)O">C@HN[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C23H45N5O14 | PubChem[1] |

| Molecular Weight | 615.6 g/mol | PubChem[1] |

| CAS Number | 51795-47-2 | PubChem[1] |

| Synonyms | Paromomycin II, Aminosidine II, Zygomycin A2 | PubChem[1] |

Mechanism of Action

This compound, like other aminoglycoside antibiotics, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[2] The primary target is the bacterial 30S ribosomal subunit. The binding of this compound to the 16S rRNA within the 30S subunit interferes with the translation process, leading to the misreading of mRNA codons and the production of non-functional or truncated proteins.[2][3] This ultimately disrupts essential cellular processes and leads to bacterial cell death.

Experimental Protocols

The analysis and characterization of this compound often involve chromatographic and microbiological methods. Below are generalized protocols that can be adapted for specific research needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the separation, identification, and quantification of neomycin components.

Objective: To determine the purity and concentration of this compound in a sample.

Methodology:

-

Standard and Sample Preparation:

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is often suitable.

-

Mobile Phase: A gradient or isocratic mobile phase can be used. A common mobile phase consists of an acidic buffer.[5]

-

Detector: Due to the lack of a strong chromophore, a detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer is often employed.[5] Post-column derivatization with agents like o-phthalaldehyde can also be used for UV-Vis or fluorescence detection.[5]

-

Flow Rate and Temperature: These parameters should be optimized to achieve good separation and peak shape.[5]

-

-

Analysis:

-

Inject equal volumes of the standard and sample solutions into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area with the standard curve.

-

Microbiological Assay

This method determines the potency of this compound based on its inhibitory effect on a susceptible microorganism.

Objective: To determine the biological activity (potency) of a this compound sample.

Methodology:

-

Test Organism and Media:

-

Standard and Sample Preparation:

-

Prepare a series of dilutions of the this compound standard to create a standard response curve.

-

Prepare dilutions of the test sample in a similar manner.

-

-

Assay Procedure (Cylinder-Plate Method):

-

Inoculate a sterile agar plate with the test organism.

-

Place sterile cylinders onto the agar surface.

-

Fill the cylinders with the different dilutions of the standard and sample solutions.

-

Incubate the plates under appropriate conditions.

-

-

Data Analysis:

-

Measure the diameter of the zones of inhibition for both the standard and sample dilutions.

-

Plot the zone diameters of the standard against the logarithm of the concentration to generate a standard curve.

-

Determine the potency of the sample by interpolating its zone of inhibition on the standard curve.

-

References

Paromomycin II: A Technical Guide to its Discovery, Biosynthesis, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paromomycin, an aminoglycoside antibiotic discovered in the 1950s from the fermentation broth of Streptomyces rimosus, is a complex of structurally related compounds, primarily Paromomycin I and Paromomycin II. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and chemical synthesis of Paromomycin II. It is designed to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into the production and chemical manipulation of this important antibiotic. The document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding of the core aspects of Paromomycin II.

Discovery and Structural Elucidation

Paromomycin was first isolated in the 1950s as a product of Streptomyces rimosus (formerly Streptomyces krestomuceticus).[1] Initial studies revealed it to be a potent antimicrobial agent. Subsequent investigations into its chemical nature established that the isolated "paromomycin" was, in fact, a mixture of closely related aminoglycosides. The major components were identified and named Paromomycin I and Paromomycin II.

The structural elucidation of these compounds was achieved through a combination of chemical degradation studies and spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry. Paromomycin I and II share the same core structure, consisting of a 2-deoxystreptamine (2-DOS) ring (Ring II) linked to a neosamine ring (Ring I) and a ribose ring (Ring III). The key structural difference between Paromomycin I and Paromomycin II lies in the stereochemistry at the 6'-position of the neosamine ring. Paromomycin I possesses a 6'-hydroxyl group, whereas Paromomycin II has a 6'-amino group. This seemingly minor difference has implications for their biological activity and susceptibility to enzymatic inactivation.

Biosynthesis of Paromomycin II

The biosynthesis of Paromomycin II is a complex process orchestrated by a dedicated gene cluster within Streptomyces rimosus. The pathway can be broadly divided into three key stages: the formation of the 2-deoxystreptamine core, the synthesis of the sugar moieties, and the sequential glycosylation steps to assemble the final molecule.

Biosynthesis of the 2-Deoxystreptamine (2-DOS) Core

The central scaffold of Paromomycin II, the 2-deoxystreptamine ring, is derived from D-glucose-6-phosphate. A series of enzymatic reactions, including oxidation, cyclization, transamination, and phosphorylation, convert the initial sugar phosphate into the characteristic aminocyclitol ring.

Biosynthesis of Sugar Moieties

The neosamine and ribose units of Paromomycin II are also biosynthesized from glucose precursors. These pathways involve a series of enzymatic modifications, including epimerization, dehydration, and transamination, to generate the activated nucleotide-diphosphate (NDP)-sugar donors required for glycosylation.

Glycosylation Cascade

The assembly of the final Paromomycin II molecule proceeds through a series of sequential glycosylation reactions catalyzed by specific glycosyltransferases. These enzymes exhibit remarkable substrate and regio-specificity, ensuring the correct linkage of the sugar moieties to the 2-DOS core. The biosynthesis of Paromomycin II is believed to proceed through the formation of paromamine, a pseudodisaccharide intermediate, which is then further glycosylated. The specific glycosyltransferases responsible for the attachment of the final sugar rings in the S. rimosus paromomycin biosynthetic gene cluster are subjects of ongoing research.

Diagram: Proposed Biosynthetic Pathway of Paromomycin II

Caption: Proposed biosynthetic pathway of Paromomycin II from D-glucose-6-phosphate.

Chemical Synthesis of Paromomycin II

The general strategy involves the stereoselective synthesis of the three constituent rings (neosamine, 2-deoxystreptamine, and ribose) with appropriate protecting groups, followed by their sequential glycosylation and final deprotection.

Synthesis of Key Intermediates

The synthesis of the neosamine, 2-deoxystreptamine, and ribose building blocks typically starts from readily available chiral precursors, such as simple sugars or their derivatives. The introduction of amino and hydroxyl groups with the correct stereochemistry is a critical aspect of these synthetic sequences.

Glycosylation Strategies

The formation of the glycosidic linkages is the cornerstone of the total synthesis. Various glycosylation methods can be employed, often involving the activation of a glycosyl donor (e.g., a glycosyl halide or thioglycoside) and its reaction with a glycosyl acceptor in the presence of a promoter. The stereochemical outcome of the glycosylation reaction is highly dependent on the nature of the protecting groups, the solvent, and the reaction conditions.

Protecting Group Strategy and Deprotection

A robust protecting group strategy is essential to differentiate the numerous reactive functional groups. Common protecting groups for amines include carbamates (e.g., Boc, Cbz) and for hydroxyls include ethers (e.g., benzyl, silyl) and acetals. The final step of the synthesis involves the global deprotection of all protecting groups to yield the natural product.

Diagram: Retrosynthetic Analysis of Paromomycin II

Caption: A simplified retrosynthetic analysis for the chemical synthesis of Paromomycin II.

Quantitative Data

Table 1: Fermentation Yields of Paromomycin

| Streptomyces rimosus Strain | Fermentation Method | Key Parameters Optimized | Paromomycin Yield | Reference |

| NRRL 2455 | Submerged Fermentation | pH, incubation time, inoculum size | 14-fold increase over basal medium | [1] |

| NRRL 2455 | Solid-State Fermentation | pH, temperature, inoculum size | 2.21 mg/g initial dry solids |

Table 2: Representative Yields in Aminoglycoside Synthesis (Analog Studies)

| Synthetic Step | Reactants | Conditions | Yield (%) | Reference |

| Glycosylation | Protected Neosamine Donor, Protected 2-DOS Acceptor | NIS, TfOH, CH₂Cl₂ | 60-80 | |

| Azide Reduction | Azido-sugar intermediate | H₂, Pd/C | >90 | |

| Global Deprotection | Fully protected aminoglycoside | Na/NH₃ or H₂, Pd(OH)₂/C | 50-70 |

Note: The yields presented for chemical synthesis are representative of those reported in the synthesis of paromomycin analogs and may vary for the total synthesis of Paromomycin II.

Experimental Protocols

Fermentation Protocol for Paromomycin Production

This protocol is a generalized procedure based on optimized conditions reported for Streptomyces rimosus.

-

Inoculum Preparation: A well-sporulated culture of Streptomyces rimosus is used to inoculate a seed medium. The seed culture is incubated for 48-72 hours at 28-30°C with shaking.

-

Production Medium: A production medium containing a carbon source (e.g., glucose, glycerol), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts is prepared and sterilized.

-

Fermentation: The production medium is inoculated with the seed culture. The fermentation is carried out in a fermenter with controlled pH, temperature, and aeration for 7-10 days.

-

Extraction: The fermentation broth is harvested, and the biomass is separated by centrifugation or filtration. Paromomycin is extracted from the supernatant using ion-exchange chromatography.

-

Purification: The crude extract is further purified by a series of chromatographic techniques, such as silica gel chromatography and high-performance liquid chromatography (HPLC), to separate Paromomycin I and II and remove impurities.

General Protocol for a Glycosylation Reaction in Aminoglycoside Synthesis

This protocol outlines a general procedure for a key glycosylation step.

-

Reactant Preparation: The protected glycosyl donor and glycosyl acceptor are dried under high vacuum to remove any residual moisture.

-

Reaction Setup: The glycosyl acceptor and a molecular sieve are added to a flame-dried flask under an inert atmosphere (e.g., argon). Anhydrous solvent (e.g., dichloromethane) is added, and the mixture is stirred at room temperature.

-

Glycosylation: The glycosyl donor is added, and the mixture is cooled to the desired temperature (e.g., -78°C). The promoter (e.g., NIS/TfOH) is then added, and the reaction is monitored by thin-layer chromatography (TLC).

-

Quenching and Workup: Upon completion, the reaction is quenched, filtered, and washed with appropriate aqueous solutions. The organic layer is dried and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography to yield the desired protected glycoside.

Conclusion

Paromomycin II remains a clinically relevant aminoglycoside antibiotic. A thorough understanding of its discovery, biosynthesis, and chemical synthesis is crucial for the development of novel analogs with improved efficacy and reduced toxicity, as well as for the optimization of its production. This technical guide has provided a detailed overview of these core aspects, including quantitative data and experimental protocols, to serve as a valuable resource for the scientific community. Further research into the specific enzymatic machinery of the paromomycin biosynthetic pathway and the development of a scalable and efficient total synthesis will undoubtedly open new avenues for the therapeutic application of this important class of antibiotics.

References

An In-Depth Technical Guide to the Mechanism of Action of Neomycin on the 30S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neomycin, an aminoglycoside antibiotic, exerts its bactericidal effects by targeting the bacterial 30S ribosomal subunit, a critical component of the protein synthesis machinery. This technical guide provides a comprehensive overview of the molecular mechanisms underlying neomycin's interaction with the 30S subunit. It delves into the specific binding sites within the 16S rRNA, the consequential effects on translational accuracy, including codon misreading and inhibition of tRNA translocation, and the impact on ribosome assembly and recycling. This document synthesizes quantitative data, detailed experimental methodologies, and visual representations of the key molecular events to serve as a resource for researchers in microbiology, molecular biology, and antibiotic drug development.

Introduction

The rise of antibiotic resistance necessitates a profound understanding of the mechanisms of action of existing antibiotics to guide the development of novel therapeutics. Neomycin, a member of the aminoglycoside family, has long been a subject of study due to its potent activity against a broad spectrum of bacteria.[1] Its primary target is the 30S ribosomal subunit, where it disrupts the fidelity of protein synthesis.[1][2] This guide offers an in-depth exploration of the multifaceted interaction between neomycin and the 30S subunit, providing a technical foundation for further research and drug discovery efforts.

The 30S Ribosomal Subunit: Neomycin's Primary Target

The 30S ribosomal subunit, composed of 16S rRNA and numerous ribosomal proteins, plays a pivotal role in the initiation and elongation phases of protein synthesis. Specifically, its decoding center, or A-site, is responsible for the accurate recognition of mRNA codons by aminoacyl-tRNAs (aa-tRNAs). Neomycin's mechanism of action is centered on its ability to bind to and perturb the function of this critical site.[3]

Neomycin's Binding Site on the 16S rRNA A-Site

Neomycin binds with high affinity to a specific region of the 16S rRNA within the A-site.[1] This binding pocket is highly conserved across bacterial species, explaining neomycin's broad spectrum of activity. The interaction is primarily with the major groove of a region of helix 44 (h44) of the 16S rRNA.[3] Key nucleotides involved in this interaction include A1408, A1492, A1493, and G1494 (E. coli numbering).[4] The binding of neomycin induces a conformational change in the A-site, causing nucleotides A1492 and A1493 to flip out from their helical stack. This altered conformation mimics the state of the ribosome when a cognate codon-anticodon interaction has occurred, a crucial aspect of neomycin's ability to induce misreading.

Core Mechanisms of Action

Neomycin's interaction with the 30S ribosomal subunit triggers a cascade of events that ultimately disrupt protein synthesis and lead to bacterial cell death. These core mechanisms are detailed below.

Induction of Codon Misreading

A hallmark of neomycin's activity is its ability to decrease the fidelity of translation, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. By stabilizing a conformation of the A-site that resembles the cognate tRNA-bound state, neomycin allows near-cognate and non-cognate tRNAs to be accepted into the A-site.[5][6] This leads to the synthesis of non-functional or toxic proteins, which can disrupt cellular processes and contribute to cell death.[2] In a poly(U)-programmed translation system, neomycin has been shown to stimulate the misincorporation of amino acids such as tyrosine and serine.[5]

Inhibition of Translocation

Translocation is the process by which the ribosome moves one codon down the mRNA, shifting the tRNAs from the A and P sites to the P and E sites, respectively. Neomycin has been shown to inhibit this crucial step in the elongation cycle.[7][8] By locking the ribosome in a particular conformation, neomycin interferes with the dynamic conformational changes required for the movement of the tRNAs and mRNA through the ribosome. This inhibition of translocation contributes to the overall cessation of protein synthesis.

Inhibition of Ribosome Recycling

Following the termination of protein synthesis, the ribosome recycling factor (RRF) and elongation factor G (EF-G) are responsible for dissociating the ribosomal subunits, mRNA, and tRNA, making them available for new rounds of translation. Neomycin can also inhibit this process.[7][9] It has been shown to bind to helix 69 (H69) of the 23S rRNA on the 50S subunit, which is involved in intersubunit bridges, thereby stabilizing the 70S ribosome complex and preventing its dissociation.[9][10]

Interference with 30S Subunit Assembly

Beyond its effects on active ribosomes, neomycin has been demonstrated to inhibit the assembly of the 30S ribosomal subunit itself.[11][12] It is proposed that neomycin binds to a 21S assembly intermediate, stalling the maturation of the 30S subunit.[13][14] This dual mechanism of inhibiting both the function and the formation of the 30S subunit enhances its antibacterial efficacy.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of neomycin with the bacterial ribosome.

| Parameter | Organism/System | Value | Reference(s) |

| IC50 for Protein Synthesis Inhibition | Escherichia coli | 3.6 µg/mL | [15] |

| Staphylococcus aureus | 2.5 µg/mL | [11] | |

| E. coli S30 extract in vitro translation | 50 ± 9 nM | [16] | |

| IC50 for 30S Subunit Assembly Inhibition | Escherichia coli | 7.2 µg/mL | [17] |

| Staphylococcus aureus | Equal to IC50 for translation inhibition | [11][18] | |

| Association Constant (Ka) for A-site RNA | In vitro | 10⁹ M⁻¹ | [1] |

Table 1: Quantitative analysis of Neomycin's inhibitory effects.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and logical relationships in neomycin's mechanism of action.

Caption: Neomycin's primary mechanism of action on the 30S ribosomal subunit.

Caption: Neomycin's inhibitory effects on ribosome assembly and recycling.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of neomycin on the 30S ribosomal subunit.

Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay measures the direct binding of radiolabeled neomycin to 30S ribosomal subunits.

Materials:

-

Purified 70S ribosomes or 30S ribosomal subunits from E. coli

-

[³H]-Neomycin

-

Binding Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NH₄Cl, 10 mM MgCl₂, 6 mM β-mercaptoethanol

-

Wash Buffer: Same as Binding Buffer

-

Nitrocellulose filters (0.45 µm pore size)

-

Scintillation vials and scintillation fluid

-

Filter apparatus

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain a fixed concentration of 30S ribosomal subunits (e.g., 1 µM) and varying concentrations of [³H]-Neomycin in Binding Buffer. Include a control with no ribosomes to determine non-specific binding.

-

Incubate the reaction mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.

-

Place a nitrocellulose filter on the filter apparatus and pre-wet it with Wash Buffer.

-

Apply the reaction mixture to the filter under gentle vacuum. Ribosomes and any bound [³H]-Neomycin will be retained on the filter, while unbound [³H]-Neomycin will pass through.

-

Wash the filter twice with 1 mL of ice-cold Wash Buffer to remove any remaining unbound antibiotic.

-

Carefully remove the filter and place it in a scintillation vial.

-

Add 5 mL of scintillation fluid to the vial and vortex briefly.

-

Measure the radioactivity using a scintillation counter.

-

Subtract the counts from the no-ribosome control to determine the specific binding.

-

Plot the amount of bound [³H]-Neomycin as a function of the free [³H]-Neomycin concentration to determine the dissociation constant (Kd).

Toeprinting Assay (Primer Extension Inhibition)

This assay is used to map the precise location of neomycin-induced ribosome stalling on an mRNA template.[19][20][21]

Materials:

-

In vitro transcription/translation system (e.g., PURExpress®)

-

DNA template encoding a specific mRNA with a downstream primer binding site

-

⁵'-radiolabeled DNA primer (complementary to the downstream site)

-

Reverse transcriptase

-

dNTPs

-

Neomycin at various concentrations

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager or X-ray film

Procedure:

-

Set up in vitro transcription/translation reactions containing the DNA template, the components of the transcription/translation system, and varying concentrations of neomycin. A control reaction without neomycin should be included.

-

Incubate the reactions at 37°C for a time sufficient to allow for the formation of stalled ribosome-mRNA complexes (e.g., 15-30 minutes).

-

Anneal the ⁵'-radiolabeled primer to the mRNA in each reaction by heating to 65°C for 5 minutes and then slowly cooling to room temperature.

-

Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs. Incubate at 37°C for 15-30 minutes. The reverse transcriptase will extend the primer until it encounters the stalled ribosome, creating a cDNA product of a specific length (the "toeprint").

-

Stop the reaction by adding a stop solution (e.g., formamide with loading dyes).

-

Denature the samples by heating at 95°C for 5 minutes.

-

Resolve the cDNA products on a high-resolution denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same DNA template.

-

Visualize the gel using a phosphorimager or by exposing it to X-ray film. The position of the toeprint band relative to the sequencing ladder reveals the precise nucleotide at which the ribosome is stalled.

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET)

smFRET allows for the real-time observation of conformational changes in the ribosome and the dynamics of tRNA movement in the presence of neomycin.[7][22][23]

Materials:

-

Purified ribosomes with fluorescently labeled components (e.g., Cy3-labeled ribosomal protein and Cy5-labeled tRNA)

-

Biotinylated mRNA for surface immobilization

-

Streptavidin-coated quartz slides

-

Total Internal Reflection Fluorescence (TIRF) microscope

-

Oxygen scavenging system (e.g., glucose oxidase, catalase, and trolox)

-

Imaging buffer with appropriate salts and pH

-

Neomycin

Procedure:

-

Prepare the streptavidin-coated quartz slide and create flow cells.

-

Immobilize the biotinylated mRNA on the surface of the flow cell.

-

Introduce the fluorescently labeled ribosomes into the flow cell and allow them to bind to the immobilized mRNA, forming initiation complexes.

-

Wash away unbound ribosomes with imaging buffer.

-

Introduce the imaging buffer containing the oxygen scavenging system and, if desired, neomycin at a specific concentration.

-

Acquire data using the TIRF microscope, exciting the donor fluorophore (e.g., Cy3) and detecting the emission from both the donor and acceptor (e.g., Cy5) fluorophores over time.

-

Analyze the fluorescence intensity traces from individual molecules to calculate the FRET efficiency (E_FRET = I_acceptor / (I_donor + I_acceptor)).

-

Changes in FRET efficiency over time reflect conformational changes in the ribosome or the movement of tRNA. The presence of neomycin can be observed to alter the frequency, duration, and nature of these FRET states, providing insights into its effect on ribosomal dynamics.

Conclusion

Neomycin's mechanism of action on the 30S ribosomal subunit is a complex and multifaceted process. By binding to the 16S rRNA A-site, it induces codon misreading, inhibits tRNA translocation, and can also interfere with ribosome recycling and the assembly of new 30S subunits. This comprehensive disruption of protein synthesis underscores its potency as a bactericidal agent. The detailed understanding of these mechanisms, supported by quantitative data and advanced experimental techniques, is crucial for addressing the challenge of antibiotic resistance and for the rational design of new and improved antibacterial drugs that target the ribosome.

References

- 1. Neomycin - Wikipedia [en.wikipedia.org]

- 2. Interaction of neomycin with ribosomes and ribosomal ribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding of neomycin-class aminoglycoside antibiotics to the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of neomycin-class aminoglycoside antibiotics to mutant ribosomes with alterations in the A site of 16S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the misreading induced by streptomycin and neomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Perturbation of ribosomal subunit dynamics by inhibitors of tRNA translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis for aminoglycoside inhibition of bacterial ribosome recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neomycin and paromomycin inhibit 30S ribosomal subunit assembly in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 30S Ribosomal Subunit Assembly Is a Target for Inhibition by Aminoglycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Characterization of a 30S ribosomal subunit assembly intermediate found in Escherichia coli cells growing with neomycin or paromomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Defining the Molecular Forces That Determine the Impact of Neomycin on Bacterial Protein Synthesis: Importance of the 2′-Amino Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]

- 20. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Ensemble and single-molecule FRET studies of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Neomycin F in Streptomyces fradiae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neomycin, a broad-spectrum aminoglycoside antibiotic produced by Streptomyces fradiae, is a complex of several components, including neomycins B and C, and the minor component, neomycin F. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, focusing on the genetic and enzymatic machinery involved. We delve into the key enzymatic steps, the roles of the neo gene cluster, and the relationship with the paromomycin biosynthesis pathway. This document also outlines detailed experimental protocols for key analytical techniques and presents available quantitative data on neomycin production. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of these complex processes.

Introduction

Neomycin has been a clinically significant antibiotic for decades, valued for its activity against a wide range of bacterial pathogens. The neomycin complex consists of multiple structurally related compounds, with neomycin B being the most active component. This compound, also known as paromomycin II, is a minor but integral part of this complex. Understanding the intricate biosynthetic pathway of this compound is crucial for endeavors in strain improvement, yield optimization, and the generation of novel aminoglycoside antibiotics through metabolic engineering. This guide synthesizes the current knowledge on the biosynthesis of this compound in Streptomyces fradiae, providing a technical resource for researchers in the field.

The Neomycin Biosynthetic Gene Cluster (neo)

The biosynthesis of neomycin in Streptomyces fradiae is orchestrated by a cluster of genes, designated as the neo gene cluster. This cluster contains the genetic blueprint for all the enzymes required for the synthesis of the neomycin components. Sequence analysis of the neo gene cluster has revealed 21 putative open reading frames (ORFs) with significant protein sequence similarity to genes involved in the biosynthesis of other 2-deoxystreptamine (2-DOS)-containing aminoglycosides, such as butirosin, gentamicin, and kanamycin.[1] The cluster includes genes for the biosynthesis of the 2-DOS core, the sugar moieties, and the enzymes that assemble these components, as well as regulatory and resistance genes.

The Biosynthetic Pathway of this compound (Paromomycin II)

The biosynthesis of this compound is intricately linked to the pathways of the major neomycin components and paromomycin. The pathway can be broadly divided into three key stages: the formation of the 2-deoxystreptamine (2-DOS) core, the synthesis of the sugar precursors, and the sequential glycosylation and modification steps.

Formation of the 2-Deoxystreptamine (2-DOS) Core

The central scaffold of neomycin is the aminocyclitol, 2-deoxystreptamine (2-DOS). Its biosynthesis begins with D-glucose-6-phosphate and involves a series of enzymatic reactions catalyzed by enzymes encoded within the neo gene cluster.

Synthesis of Sugar Moieties

The sugar components of neomycin are derived from primary metabolism and are modified by enzymes encoded in the neo cluster. These sugars are then activated as nucleotide-diphosphate (NDP)-sugars for subsequent glycosylation reactions.

Assembly and Modification

The assembly of the neomycin molecule involves a series of glycosyltransferase reactions, where the sugar moieties are sequentially added to the 2-DOS core. This is followed by modification steps such as amination and deacetylation. The biosynthesis of this compound (Paromomycin II) is understood to diverge from the main neomycin pathway. Paromamine, an intermediate in the neomycin pathway, is a key precursor.

The complete biosynthetic pathway is illustrated in the following diagram:

Caption: Biosynthetic pathway of this compound.

Quantitative Data

While precise enzyme kinetic parameters (Km, kcat, Vmax) for the individual "Neo" enzymes are not extensively reported in the literature, several studies have provided quantitative data on neomycin production under various conditions and in different mutant strains. This data is crucial for understanding the overall efficiency of the pathway and for developing strategies for yield improvement.

| Strain/Condition | Neomycin Titer (U/mL or mg/L) | Fold Increase/Decrease | Reference |

| S. fradiae SF-2 (wild-type) | ~11,500 U/mL | - | [2] |

| S. fradiae SF-neoE (overexpression) | 15,810.8 U/mL | 1.37-fold increase | [2] |

| S. fradiae SF-neoE with 60 mM (NH₄)₂SO₄ | 17,399 U/mL | 1.51-fold increase | [2] |

| S. fradiae CGMCC 4.576 (wild-type) | 1282 mg/L | - | [3] |

| S. fradiae Sf/pKCZ03 (engineered) | ~1743 mg/L | 1.36-fold increase | [3] |

| Sf/pKCZ03 + 1 g/L N-acetyl-D-glucosamine | ~2077 mg/L | 1.62-fold increase vs WT | [3] |

| Sf/pKCZ03 + 5 g/L L-glutamine | ~2654 mg/L | 2.07-fold increase vs WT | [3] |

| S. fradiae Sf/pKCZ04 (engineered) | - | Neomycin C reduced from 19.1% to 12.7%; Neomycin B increased by ~13.1% | [4] |

| S. fradiae Sf6-2 (mutant) | 7780 U/mL | 1.45-fold increase vs WT | [5] |

| S. fradiae Sf6-2 (optimized medium) | 10,849 U/mL | 2-fold increase vs WT | [5] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of neomycin biosynthesis.

Gene Knockout in Streptomyces fradiae using CRISPR/Cas9

The CRISPR/Cas9 system has been adapted for efficient genome editing in S. fradiae. This protocol outlines the general steps for gene deletion.[1][6][7]

Caption: CRISPR/Cas9 gene knockout workflow.

Protocol Details:

-

sgRNA Design: Design a 20-nucleotide guide RNA sequence targeting the gene to be deleted.

-

Donor DNA Construction: Amplify ~1.5 kb regions upstream and downstream of the target gene (homology arms) and clone them into the CRISPR/Cas9 vector.

-

Vector Construction: Ligate the sgRNA cassette and the donor DNA into the appropriate Streptomyces CRISPR/Cas9 vector.

-

Conjugation: Transform the final plasmid into E. coli S17-1 and then conjugate with S. fradiae spores on a suitable agar medium (e.g., MS agar).

-

Selection: Overlay the conjugation plate with antibiotics (apramycin for plasmid selection and nalidixic acid to counter-select E. coli).

-

Verification: Isolate genomic DNA from apramycin-resistant colonies and perform PCR using primers flanking the target gene to confirm the deletion.

Glycosyltransferase Activity Assay (General Protocol)

This protocol provides a general framework for assaying the activity of glycosyltransferases like Neo8 and Neo15. Specific conditions may need optimization for each enzyme.[8][9][10][11][12][13][14][15]

Caption: Glycosyltransferase assay workflow.

Reaction Mixture Example:

-

50 mM Tris-HCl, pH 7.5

-

10 mM MgCl₂

-

1 mM Acceptor substrate

-

2 mM NDP-sugar donor

-

Purified glycosyltransferase enzyme

Procedure:

-

Combine all reaction components except the enzyme in a microcentrifuge tube.

-

Pre-incubate the mixture at the desired temperature for 5 minutes.

-

Initiate the reaction by adding the enzyme.

-

Incubate for a specific time (e.g., 30 minutes).

-

Terminate the reaction.

-

Analyze the formation of the glycosylated product using a suitable detection method.

Aminotransferase Activity Assay (General Protocol)

This protocol outlines a general method for measuring the activity of aminotransferases like Neo6 and NeoB, often involving a coupled-enzyme assay.[16][17][18][19][20][21][22][23][24]

Reaction Principle: The aminotransferase reaction produces glutamate. The glutamate is then used as a substrate by glutamate dehydrogenase, which reduces NAD⁺ to NADH. The increase in NADH absorbance at 340 nm is monitored spectrophotometrically.

Reaction Mixture Example:

-

100 mM Tris-HCl, pH 8.0

-

10 mM Amino donor substrate (e.g., L-glutamine)

-

5 mM α-keto acid acceptor substrate

-

0.2 mM Pyridoxal-5'-phosphate (PLP)

-

1 mM NAD⁺

-

1 U/mL Glutamate dehydrogenase

-

Purified aminotransferase enzyme

Procedure:

-

Combine all reagents except the aminotransferase in a cuvette.

-

Record the baseline absorbance at 340 nm.

-

Initiate the reaction by adding the aminotransferase.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the rate of NADH formation (ε = 6220 M⁻¹cm⁻¹).

Conclusion

The biosynthesis of this compound in Streptomyces fradiae is a complex process involving a dedicated set of enzymes encoded by the neo gene cluster. While the overall pathway is becoming clearer, significant gaps remain in our understanding of the specific enzymatic mechanisms and kinetics. The identification of this compound as paromomycin II highlights the close relationship between the neomycin and paromomycin biosynthetic pathways and opens up new avenues for combinatorial biosynthesis and the generation of novel aminoglycosides. Further detailed biochemical characterization of the "Neo" enzymes is essential to fully elucidate this intricate pathway and to enable the rational engineering of S. fradiae for enhanced production of desired neomycin components. The protocols and data presented in this guide provide a valuable resource for researchers working towards these goals.

References

- 1. researchgate.net [researchgate.net]

- 2. Paromomycin production from Streptomyces rimosus NRRL 2455: statistical optimization and new synergistic antibiotic combinations against multidrug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neomycins D, E and F: identity with paromamine, paromomycin I and paromomycin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Component Optimization of Neomycin Biosynthesis via the Reconstitution of a Combinatorial Mini-Gene-Cluster in Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improved Neomycin Sulfate Potency in Streptomyces fradiae Using Atmospheric and Room Temperature Plasma (ARTP) Mutagenesis and Fermentation Medium Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Targeted modifications of neomycin and paromomycin: Towards resistance-free antibiotics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. Frontiers | In Vitro Activity of Neomycin, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains [frontiersin.org]

- 13. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]

- 15. promega.co.uk [promega.co.uk]

- 16. Sequential measurement of aminotransferase activities by amperometric biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: characterisation of an aminotransferase involved in the formation of 2-deoxystreptamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Measurement of aminotransferases: Part 1. Aspartate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. elkbiotech.com [elkbiotech.com]

- 21. abcam.com [abcam.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. cellbiolabs.com [cellbiolabs.com]

- 24. jiang.lab.westlake.edu.cn [jiang.lab.westlake.edu.cn]

Unveiling the Antiviral Potential of Neomycin: A Host-Directed Approach to Broad-Spectrum Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neomycin, a well-established aminoglycoside antibiotic, has emerged as a potent modulator of the host's innate immune system, exhibiting broad-spectrum antiviral activity. This technical guide provides a comprehensive investigation into the antiviral properties of Neomycin, with a primary focus on its recently elucidated mechanism of action: the induction of interferon-stimulated genes (ISGs) through a Toll-like receptor 3 (TLR3)-dependent signaling pathway. This host-directed antiviral strategy has demonstrated efficacy against a range of respiratory viruses, including influenza A and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), in preclinical models. This document synthesizes the current scientific evidence, presenting quantitative data, detailed experimental protocols, and a visual representation of the underlying signaling cascade to serve as a valuable resource for the scientific community engaged in antiviral research and drug development.

Introduction

The global challenge of emerging and re-emerging viral infections necessitates the exploration of novel antiviral strategies. While traditional antiviral drugs directly target viral components, the rise of drug-resistant strains highlights the urgent need for alternative approaches. One such strategy is the modulation of the host's intrinsic antiviral defenses. Neomycin, a widely available and cost-effective aminoglycoside antibiotic, has recently been identified as a promising agent in this class.[1][2][3][4][5][6][7][8][9][10][11]

This whitepaper delves into the antiviral properties of Neomycin, moving beyond its well-documented antibacterial functions. The core of Neomycin's antiviral activity lies in its ability to stimulate a robust innate immune response, specifically by inducing the expression of a suite of interferon-stimulated genes (ISGs).[1][2][3][4][5][6][7][8][9][10] This host-directed mechanism confers broad-spectrum protection against various viral pathogens and is notably independent of the host's microbiota and conventional type I and III interferon signaling pathways.[1][2][3][4][9]

This guide will provide a detailed overview of the current understanding of Neomycin's antiviral effects, with a particular focus on Neomycin Sulfate, the form most commonly studied in this context. While the initial topic of interest was "Neomycin F" (a synonym for Paromomycin II), the available scientific literature on antiviral activity is predominantly centered on the Neomycin complex.

Mechanism of Action: A Host-Centered Antiviral Strategy

The primary antiviral mechanism of Neomycin is not a direct action on viral particles but rather the potentiation of the host's innate immune defenses. Topical or intranasal administration of Neomycin has been shown to trigger a significant upregulation of ISGs in mucosal tissues, creating an antiviral state that is effective against a variety of DNA and RNA viruses.[1][2][4][5][12]

Induction of Interferon-Stimulated Genes (ISGs)

Neomycin treatment leads to the rapid and robust expression of a wide array of ISGs, which are critical effector molecules in the host's antiviral response.[1][2][3][4][5][6][7][8][9][10] Studies in murine models have demonstrated that intranasal application of Neomycin significantly increases the expression of ISGs such as Isg15, Cxcl10, and Rsad2 in the nasal mucosa.[10] This induction of an antiviral state has been shown to be independent of the commensal microbiota, as demonstrated in germ-free mice, and does not rely on the canonical type I or type III interferon receptor signaling pathways.[1][2][3][4][9]

The TLR3-TRIF-IRF3/7 Signaling Pathway

The induction of ISGs by Neomycin is mediated by the Toll-like receptor 3 (TLR3) signaling pathway.[4][12] TLR3, typically activated by viral double-stranded RNA (dsRNA), recognizes a molecular pattern associated with Neomycin administration, initiating a downstream signaling cascade. This cascade is dependent on the TIR-domain-containing adapter-inducing interferon-β (TRIF) adaptor protein.[4][12] Upon activation, TRIF recruits and activates the transcription factors Interferon Regulatory Factor 3 (IRF3) and Interferon Regulatory Factor 7 (IRF7), which are key regulators of ISG expression.[4][12]

Quantitative Data on Antiviral Efficacy

The antiviral activity of Neomycin has been evaluated against several viruses in both in vitro and in vivo models. The following tables summarize the available quantitative data.

Table 1: In Vivo Efficacy of Neomycin Against Respiratory Viruses

| Virus Strain | Animal Model | Neomycin Formulation & Dose | Administration Route | Key Findings | Reference |

| Influenza A virus (H1N1) | Mice | Neomycin Sulfate (2 mg/mouse) | Intranasal | Significantly increased survival rates and reduced viral load in the lungs. | [3][5] |

| SARS-CoV-2 (WA1/2020) | K18-hACE2 Mice | Neomycin Sulfate (0.2 mg or 2 mg/mouse) | Intranasal (Prophylactic & Therapeutic) | Dose-dependent reduction in weight loss, increased survival, and decreased viral load in nasal turbinates. | [10] |

| SARS-CoV-2 (Omicron variants) | K18-hACE2 Mice | Neomycin Sulfate (2 mg/mouse) | Intranasal | Significantly lower levels of SARS-CoV-2 vRNA in nasal tissues. | [10] |

| SARS-CoV-2 | Syrian Hamsters | Neomycin Sulfate (5 mg/hamster) | Intranasal | Mitigated contact transmission of the virus. | [5] |

Table 2: In Vitro Antiviral Activity of Neomycin

| Virus | Cell Line | Neomycin Concentration | Assay | % Inhibition / Effect | Reference |

| Foot and Mouth Disease Virus (FMDV) | BHK-21 | ≥ 200 mg/L | Cytopathic Effect (CPE) Inhibition | Inhibition of CPE | [13] |

| Herpes Simplex Virus 1 (HSV-1) | Vero | Not specified | Plaque Reduction | Inhibition of very early stages of infection | [13] |

| Zika Virus (ZIKV) | Human vaginal epithelial cells | Not specified | Viral Titer Reduction | Reduced viral replication | [1][12] |

Note: Specific IC50 and EC50 values for Neomycin against these viruses are not consistently reported in the reviewed literature. The data presented reflects the reported outcomes in the respective studies.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of Neomycin's antiviral properties.

In Vivo Murine Model of Respiratory Virus Infection

Objective: To evaluate the prophylactic and therapeutic efficacy of intranasally administered Neomycin against influenza A and SARS-CoV-2 infection in mice.

Materials:

-

Specific pathogen-free K18-hACE2 transgenic mice or C57BL/6 mice.

-

Neomycin Sulfate (Sigma-Aldrich).

-

Phosphate-buffered saline (PBS), sterile.

-

Influenza A virus (e.g., A/PR/8/34 H1N1) or SARS-CoV-2 (e.g., WA1/2020 or Omicron variants).

-

Isoflurane for anesthesia.

-

P20 micropipette and sterile tips.

Procedure:

-

Animal Acclimatization: House mice in a BSL-2 or BSL-3 facility (as appropriate for the virus) for at least one week prior to the experiment.

-

Neomycin Preparation: Prepare a stock solution of Neomycin Sulfate in sterile PBS at the desired concentration (e.g., 20 mg/mL for a 2 mg dose in 100 µL).

-

Intranasal Administration:

-

Lightly anesthetize the mice using isoflurane.

-

Hold the mouse in a supine position.

-

Using a P20 micropipette, gently administer 10-20 µL of the Neomycin solution or PBS (vehicle control) into each nostril.

-

For prophylactic studies, administer Neomycin 24 hours prior to viral challenge.

-

For therapeutic studies, administer Neomycin at a specified time point (e.g., 4 hours) post-infection.

-

-

Viral Challenge:

-

Anesthetize the mice with isoflurane.

-

Infect the mice intranasally with a predetermined lethal or sub-lethal dose of the virus in a small volume (e.g., 20-30 µL).

-

-

Monitoring:

-

Monitor the mice daily for weight loss and signs of morbidity for up to 14 days post-infection.

-

Euthanize mice that lose more than 25-30% of their initial body weight.

-

-

Viral Load Quantification:

-

At selected time points post-infection (e.g., day 2 or 4), euthanize a subset of mice.

-

Collect nasal turbinates and/or lung tissue.

-

Homogenize the tissues and extract viral RNA for quantification by RT-qPCR or perform plaque assays to determine infectious virus titers.

-

Plaque Reduction Assay

Objective: To determine the ability of Neomycin to inhibit viral replication in vitro.

Materials:

-

Susceptible cell line (e.g., Vero cells for HSV-1, MDCK cells for influenza).

-

96-well cell culture plates.

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

Virus stock of known titer.

-

Neomycin Sulfate solutions at various concentrations.

-

Overlay medium (e.g., 1.2% methylcellulose in growth medium).

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

Procedure:

-

Cell Seeding: Seed the 96-well plates with the appropriate cell line to form a confluent monolayer overnight.

-

Virus-Neomycin Incubation: In a separate plate, serially dilute Neomycin in serum-free medium. Add a constant amount of virus to each dilution and incubate for 1 hour at 37°C to allow for neutralization.

-

Infection: Remove the growth medium from the cell monolayer and wash with PBS. Add the virus-Neomycin mixtures to the cells and incubate for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: Remove the inoculum and add the overlay medium to each well.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

-

Staining and Counting:

-

Remove the overlay medium and fix the cells with 4% paraformaldehyde for 30 minutes.

-

Stain the cells with crystal violet solution for 15 minutes.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

-

Data Analysis: Calculate the percentage of plaque reduction for each Neomycin concentration compared to the virus-only control. The IC50 value can be determined by plotting the percentage of inhibition against the Neomycin concentration.

RT-qPCR for ISG Expression

Objective: To quantify the expression of interferon-stimulated genes in response to Neomycin treatment.

Materials:

-

Nasal turbinate tissue from Neomycin-treated and control mice.

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

SYBR Green or TaqMan-based qPCR master mix.

-

Primers for target ISGs (e.g., Isg15, Cxcl10, Rsad2) and a housekeeping gene (e.g., Gapdh).

-

Real-time PCR instrument.

Procedure:

-

RNA Extraction: Extract total RNA from the nasal turbinate tissue according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Prepare the qPCR reaction mixture containing the master mix, primers, and cDNA.

-

Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).

-

Calculate the fold change in gene expression in Neomycin-treated samples relative to control samples using the 2-ΔΔCt method.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for investigating the antiviral properties of Neomycin in a preclinical setting.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the antiviral potential of Neomycin, mediated through a novel, host-directed mechanism of ISG induction. This broad-spectrum antiviral activity, demonstrated against clinically relevant respiratory viruses, positions Neomycin as a candidate for repurposing, particularly for prophylactic and early therapeutic interventions. The low cost and wide availability of Neomycin further enhance its potential for global health applications.

Future research should focus on several key areas:

-

Elucidation of the precise molecular interaction between Neomycin and TLR3 that initiates the signaling cascade.

-

Comprehensive in vivo studies across a wider range of viral pathogens to determine the full spectrum of Neomycin's antiviral activity.

-

Pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery methods for maximal efficacy and safety.

-

Clinical trials in humans to evaluate the safety and efficacy of intranasal Neomycin for the prevention and treatment of respiratory viral infections.

References

- 1. Topical application of aminoglycoside antibiotics enhances host resistance to viral infections in a microbiota-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jwatch.org [jwatch.org]

- 4. scitechdaily.com [scitechdaily.com]

- 5. Intranasal neomycin evokes broad-spectrum antiviral immunity in the upper respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. news-medical.net [news-medical.net]

- 8. researchgate.net [researchgate.net]

- 9. sitesv2.anses.fr [sitesv2.anses.fr]

- 10. drugs.com [drugs.com]

- 11. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors against clinical isolates of the influenza viruses circulating in the 2010-2011 to 2014-2015 Japanese influenza seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Topical application of aminoglycoside antibiotics enhances host resistance to viral infections in a microbiota-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Functional interaction of neomycin B and related antibiotics with 30S and 50S ribosomal subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Neomycin F: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Neomycin F, a minor component of the neomycin complex. Due to the scarcity of specific data for this compound, this guide also covers the analysis of the neomycin complex as a whole, with a focus on techniques applicable to the structural elucidation of its individual components.

Introduction to the Neomycin Complex

Neomycin is a broad-spectrum aminoglycoside antibiotic produced by the bacterium Streptomyces fradiae. The commercially available form, neomycin sulfate, is a complex mixture of several related compounds, with Neomycin B being the most abundant and biologically active component. Other components include Neomycin A (neamine), and Neomycin C. This compound is a minor component of this complex.[1]

The structural similarity of the neomycin components presents a significant challenge for their separation and individual analysis. Therefore, a comprehensive spectroscopic approach is essential for the characterization of the complex and the identification of its minor constituents like this compound.

Separation of Neomycin Components

The analysis of this compound necessitates its separation from the other components of the neomycin complex. Various chromatographic techniques have been employed for this purpose. Early methods utilized paper chromatography with solvent systems like methyl ethyl ketone-tert-butyl alcohol-methanol-6.5 N NH4OH to separate Neomycin B, C, and neamine.[2][3] More advanced methods involve high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), which allows for the separation and identification of the individual components in a single run.[4][5] Ion-exchange chromatography has also been described in patents as a method for separating neomycin B and C.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the analysis of the neomycin complex, providing valuable information on the molecular weight and structure of its components.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) A common approach for the analysis of neomycin involves hydrophilic interaction chromatography (HILIC) coupled with tandem mass spectrometry (ESI-MS/MS).

-

Sample Preparation: Samples are typically prepared by solid-phase extraction (SPE) to remove interfering substances.[4][8]

-

Chromatography: Separation is achieved on a HILIC column with a gradient elution.[4]

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

-

Detection: Tandem mass spectrometry (MS/MS) is used for the detection and structural elucidation of the separated components.[4]

Data Presentation

| Component | Molecular Formula | Molecular Weight (Da) | Precursor Ion [M+H]+ (m/z) | Key MS/MS Fragments (m/z) |

| Neomycin B | C23H46N6O13 | 614.6 | 615.3 | 455, 323, 293, 161 |

| Neomycin C | C23H46N6O13 | 614.6 | 615.3 | - |

| This compound | C23H45N5O14 | 615.6 | - | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural elucidation of the neomycin components. However, due to the complexity of the mixture and the low abundance of this compound, obtaining a clean NMR spectrum for this specific component is challenging and has not been reported in the reviewed literature. The following information pertains to the analysis of the major components of the neomycin complex.

Experimental Protocols

-

Sample Preparation: Samples of the neomycin complex are dissolved in a suitable deuterated solvent, typically D2O.

-

Instrumentation: High-field NMR spectrometers (e.g., 500 MHz or higher) are used to achieve the necessary resolution.

-

Experiments: A suite of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, TOCSY, HSQC, HMBC) are performed for complete structural assignment.

Data Presentation

Detailed ¹H and ¹³C NMR chemical shift data for Neomycin B and C have been published.[10] Due to the lack of isolated this compound, specific NMR data for this component is not available. The structural differences in this compound, particularly in one of the sugar moieties, would be expected to result in distinct chemical shifts for the protons and carbons in that part of the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of neomycin sulfate is characterized by broad absorption bands corresponding to O-H and N-H stretching, as well as C-O and C-N stretching vibrations.

Experimental Protocols

-

Sample Preparation: The sample is typically prepared as a mineral oil mull or a KBr pellet.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

Data Presentation

| Functional Group | Wavenumber (cm⁻¹) |

| O-H / N-H stretch | 3600-3200 (broad) |

| C-H stretch | 2950-2850 |

| C-O stretch | 1150-1000 |

| C-N stretch | 1250-1020 |

Note: This is a generalized IR data for the neomycin complex. The IR spectrum of this compound is expected to be very similar to that of the other components due to the presence of the same primary functional groups.

UV-Visible (UV-Vis) Spectroscopy

Neomycin and its components lack a significant chromophore, and therefore, they do not exhibit strong absorbance in the UV-Vis region.[11] Direct UV-Vis spectrophotometry is not a suitable method for the quantitative determination of neomycin.[11] However, indirect methods have been developed, such as forming a complex with metal ions (e.g., Cu²⁺) that can be detected spectrophotometrically.[11]

Specific Analysis of this compound

As a minor component, the spectroscopic analysis of this compound is challenging. The most definitive data available is from mass spectrometry.

-

Molecular Formula: C23H45N5O14[12]

-

Molecular Weight: 615.6 g/mol [12]

-

Mass Spectrometry: A study on the impurities of neomycin sulfate shows a combined MS/MS spectrum for Neomycin E and F.[9] This indicates that these two components often co-elute in chromatographic separations. Further development of chromatographic methods is needed to isolate this compound for more detailed spectroscopic characterization.

Visualizations

Experimental Workflow

Caption: Workflow for the separation and spectroscopic analysis of this compound.

Chemical Structure of this compound

Caption: Chemical structure of this compound highlighting key functional groups.

Conclusion

The spectroscopic analysis of this compound is intrinsically linked to the analysis of the entire neomycin complex. While mass spectrometry has confirmed its molecular formula and weight, a complete spectroscopic characterization (NMR, IR) of isolated this compound is not yet available in the scientific literature. Future research should focus on the development of advanced separation techniques to obtain pure this compound, which will enable its full spectroscopic elucidation and a better understanding of its biological activity and potential impurities in neomycin-based pharmaceutical products.

References

- 1. Neomycin - Wikipedia [en.wikipedia.org]

- 2. Separation and quantitation of neomycins as free base by paper chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Separation and Quantitation of Neomycins as Free Base by Paper Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of neomycin by LC-tandem mass spectrometry using hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mtc-usa.com [mtc-usa.com]

- 6. US3062807A - Separation of neomycins - Google Patents [patents.google.com]

- 7. US3329566A - Process for separating neomycin b from neomycin c - Google Patents [patents.google.com]

- 8. Neomycin | C23H46N6O13 | CID 8378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C23H45N5O14 | CID 3040200 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Intricate Dance: A Technical Guide to the Interaction of Neomycin with Nucleic Acid Structures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neomycin, an aminoglycoside antibiotic, has long been recognized for its potent antibacterial activity, which stems from its ability to bind to the A-site of the 16S ribosomal RNA (rRNA) in bacteria, leading to protein synthesis inhibition.[1] However, the therapeutic landscape of neomycin and its analogs extends far beyond its antibacterial properties, with a growing body of research highlighting its diverse and specific interactions with a range of nucleic acid structures. This technical guide provides an in-depth exploration of the binding of neomycin, with a primary focus on its most active component, Neomycin B, to various DNA and RNA structures, including triple helices, G-quadruplexes, and viral RNA elements. We will delve into the quantitative aspects of these interactions, detail the experimental methodologies used to elucidate them, and visualize the underlying molecular mechanisms.

Neomycin: A Versatile Nucleic Acid Binder

Commercial neomycin is a mixture of related compounds, with Neomycin B (also known as framycetin) being the most active component.[2] Its structure, rich in amino groups, confers a polycationic nature at physiological pH, driving its initial electrostatic attraction to the negatively charged phosphate backbone of nucleic acids. However, the specificity and high affinity of its interactions are dictated by a combination of factors, including shape complementarity, hydrogen bonding, and the unique structural features of the target nucleic acid.[3]

Quantitative Analysis of Neomycin-Nucleic Acid Interactions

The affinity of neomycin for various nucleic acid structures has been quantified using a range of biophysical techniques. The following tables summarize key binding and thermodynamic parameters from published studies, providing a comparative overview of neomycin's interaction with different nucleic acid targets.

Table 1: Binding Affinity of Neomycin B for Various Nucleic Acid Structures

| Nucleic Acid Target | Structure Type | Method | Binding Constant (K_a, M⁻¹) | Dissociation Constant (K_d, µM) | Reference(s) |

| d(TG₄T) G-quadruplex | Parallel G-quadruplex | ITC | 0.48-2.33 x 10⁸ (Site 1) | - | [4] |

| 1.07-11.70 x 10⁵ (Site 2) | - | [4] | |||

| d(UG₄T) G-quadruplex | Parallel G-quadruplex | ITC | 0.60–11.80 x 10⁶ | - | [4] |

| Oxytricha Nova G-quadruplex | Antiparallel G-quadruplex | FID | 1.01 ± 0.03 x 10⁷ | - | [5] |

| ITC | ~ 10⁵ | - | [3] | ||

| HIV-1 Rev Responsive Element (RRE) | RNA hairpin | Fluorescence | - | 0.24 ± 0.040 (Non-inhibitory site) | [6] |

| - | 1.8 ± 0.8 (Competitive site) | [6] | |||

| - | ≥ 40 (Non-specific site) | [6] | |||

| 16S rRNA A-site model | RNA hairpin | ITC | - | - | [1][7] |

| poly(dA)·2poly(dT) | DNA triplex | UV Thermal Analysis | - | - | [8] |

| poly(rA)·2poly(rU) | RNA triplex | UV Thermal Analysis | - | - | [8] |

Table 2: Thermodynamic Parameters of Neomycin B Binding to Nucleic Acids

| Nucleic Acid Target | Method | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Stoichiometry (n) | Reference(s) |

| d(TG₄T) G-quadruplex (Site 1) | ITC | - | - | - | ~0.5 | [4] |

| d(TG₄T) G-quadruplex (Site 2) | ITC | - | - | - | ~1.5 | [4] |

| d(UG₄T) G-quadruplex | ITC | - | - | - | ~2.0 | [4] |

| 16S rRNA A-site model (pH 6.0) | ITC | -9.6 | - | - | 3 | [7] |

| 16S rRNA A-site model (pH 7.0) | ITC | -20.0 | - | - | 3 | [7] |

| R23 RNA Aptamer (High affinity site) | ITC | - | - | - | 1 | [9] |

| R23 RNA Aptamer (Low affinity site) | ITC | - | - | - | 2 | [9] |

Key Interactions with Specific Nucleic Acid Structures

Ribosomal RNA (rRNA)

The canonical target of neomycin is the A-site of the 16S rRNA in bacteria. This interaction is characterized by high affinity and specificity, driven by hydrogen bonds between the amino groups of neomycin and the bases of the RNA, as well as electrostatic interactions.[1][7] This binding event disrupts the decoding process of protein synthesis, leading to bacterial cell death.

G-Quadruplexes

Neomycin has been shown to bind to G-quadruplex structures, which are four-stranded DNA or RNA structures formed in guanine-rich sequences. These structures are implicated in various cellular processes, including telomere maintenance and gene regulation, making them attractive drug targets. Neomycin's affinity for G-quadruplexes can be quite high, with association constants reaching up to 10⁸ M⁻¹.[4] The binding is influenced by the specific G-quadruplex topology (parallel vs. antiparallel) and the surrounding ionic conditions.[4][5]

HIV-1 Rev Responsive Element (RRE)

The HIV-1 Rev protein plays a crucial role in the viral life cycle by binding to the Rev Responsive Element (RRE), an RNA structure within the viral genome, to facilitate the export of unspliced and partially spliced viral mRNAs from the nucleus. Neomycin has been demonstrated to bind to the RRE and competitively inhibit the binding of the Rev protein, thereby disrupting the viral life cycle.[6][10] Studies have identified multiple binding sites for neomycin on the RRE with varying affinities.[6]

DNA and RNA Triple Helices

Neomycin has been found to be a potent stabilizer of both DNA and RNA triple helices.[8] It selectively binds to the triplex structure with minimal effect on the corresponding duplex, a selectivity that surpasses many intercalating drugs.[8] This stabilization is thought to be a result of neomycin's shape and charge complementarity to the major groove of the triplex.

Experimental Protocols for Studying Neomycin-Nucleic Acid Interactions

A variety of biophysical techniques are employed to characterize the interaction between neomycin and nucleic acids. Below are detailed overviews of the methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change (enthalpy, ΔH) that occurs upon the binding of a ligand (neomycin) to a macromolecule (nucleic acid). This allows for the determination of the binding affinity (K_a), stoichiometry (n), and entropy (ΔS) of the interaction in a single experiment.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a solution of the target nucleic acid (e.g., 10-50 µM) and a solution of neomycin (e.g., 100-500 µM) in the same, extensively dialyzed buffer to minimize heats of dilution. A common buffer is 10 mM sodium cacodylate, 100 mM KCl, and 0.5 mM EDTA, with the pH adjusted as required for the specific interaction being studied.

-

Degas both solutions thoroughly before the experiment to prevent the formation of air bubbles in the calorimeter cell.

-

-

Instrumentation and Setup:

-

Use a high-sensitivity isothermal titration calorimeter.

-

Equilibrate the instrument at the desired temperature (e.g., 25 °C).

-

Load the nucleic acid solution into the sample cell and the neomycin solution into the injection syringe.

-

-

Titration:

-

Perform a series of small, sequential injections of the neomycin solution into the nucleic acid solution while continuously monitoring the heat change.

-

Allow the system to reach equilibrium between each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of neomycin to nucleic acid.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-site binding model) to extract the thermodynamic parameters (K_a, ΔH, and n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.

-

UV Thermal Denaturation (Melting) Studies

Principle: This technique monitors the change in absorbance of a nucleic acid solution at a specific wavelength (typically 260 nm) as the temperature is increased. The binding of a ligand like neomycin stabilizes the nucleic acid structure, leading to an increase in its melting temperature (T_m).

Detailed Methodology:

-

Sample Preparation:

-

Prepare solutions of the nucleic acid (e.g., 1-5 µM) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) in the absence and presence of varying concentrations of neomycin.

-

-

Instrumentation and Setup:

-

Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Use quartz cuvettes with a defined path length (e.g., 1 cm).

-

-

Measurement:

-

Monitor the absorbance of each sample at 260 nm while slowly increasing the temperature at a constant rate (e.g., 0.5 °C/min).

-

-

Data Analysis:

-

Plot the absorbance versus temperature to obtain a melting curve.

-

The melting temperature (T_m) is determined as the temperature at the midpoint of the transition, which can be found from the peak of the first derivative of the melting curve.

-

The change in melting temperature (ΔT_m) in the presence of neomycin provides a measure of the stabilization of the nucleic acid structure.

-

Fluorescence Spectroscopy (Fluorescent Intercalator Displacement Assay)

Principle: This assay is an indirect method to determine the binding affinity of a non-fluorescent ligand like neomycin. It relies on the displacement of a fluorescent probe that is bound to the nucleic acid. The displacement of the probe by neomycin leads to a decrease in the fluorescence signal, which is proportional to the binding affinity of neomycin.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a solution of the nucleic acid and a fluorescent probe (e.g., thiazole orange or ethidium bromide) in a suitable buffer. The concentrations should be chosen such that there is a significant fluorescence signal upon probe binding.

-

-

Instrumentation and Setup:

-

Use a spectrofluorometer with appropriate excitation and emission wavelengths for the chosen fluorescent probe.

-

-

Titration:

-

Measure the initial fluorescence of the nucleic acid-probe complex.

-

Add increasing concentrations of neomycin to the solution and measure the fluorescence after each addition, allowing the system to equilibrate.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the neomycin concentration.

-

The data can be fitted to a competitive binding model to determine the binding affinity (K_d or IC₅₀) of neomycin for the nucleic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides high-resolution structural information about molecules in solution. By observing changes in the chemical shifts and nuclear Overhauser effects (NOEs) of the nucleic acid and/or neomycin upon complex formation, the binding site and the conformation of the complex can be determined.

Detailed Methodology:

-

Sample Preparation:

-

Prepare highly pure and concentrated samples of the nucleic acid (and isotopically labeled samples if necessary) and neomycin in a suitable NMR buffer (e.g., containing D₂O).

-

-

Instrumentation and Setup:

-

Use a high-field NMR spectrometer.

-

-

Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., COSY, TOCSY, NOESY) of the free nucleic acid, free neomycin, and the complex at various molar ratios.

-

-

Data Analysis:

-

Analyze the changes in chemical shifts of the nucleic acid and neomycin protons upon titration to identify the residues involved in the interaction.

-